![molecular formula C12H11ClN2O2S B4887294 1-(3-chlorophenyl)-N-3-pyridinylmethanesulfonamide](/img/structure/B4887294.png)
1-(3-chlorophenyl)-N-3-pyridinylmethanesulfonamide
Overview
Description
1-(3-chlorophenyl)-N-3-pyridinylmethanesulfonamide, also known as CPMS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPMS has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-3-pyridinylmethanesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models. This compound has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-N-3-pyridinylmethanesulfonamide has several advantages for lab experiments, including its high purity and reliability of synthesis. However, this compound also has limitations, including its low solubility in water and limited stability in solution. These limitations can make it challenging to use this compound in certain experiments and may require the use of alternative methods or formulations.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-N-3-pyridinylmethanesulfonamide. One area of interest is the development of this compound-based therapies for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Another area of interest is the development of new synthesis methods and formulations to improve the solubility and stability of this compound in solution. Finally, there is a need for further studies on the safety and toxicity of this compound in animal models and humans.
Scientific Research Applications
1-(3-chlorophenyl)-N-3-pyridinylmethanesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. Studies have shown that this compound has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and inflammatory bowel disease. This compound has also been shown to have anti-tumor properties, making it a potential treatment for cancer. Additionally, this compound has antimicrobial properties, making it a potential treatment for bacterial and fungal infections.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-pyridin-3-ylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-4-1-3-10(7-11)9-18(16,17)15-12-5-2-6-14-8-12/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGXNVZTQILGEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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